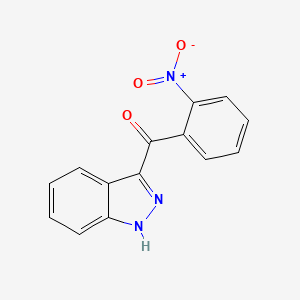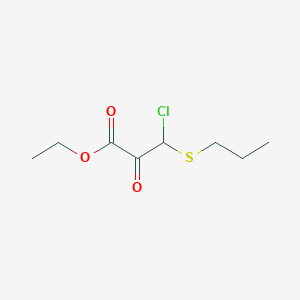![molecular formula C60H36O6 B12530872 Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate CAS No. 654666-57-6](/img/structure/B12530872.png)
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is a complex organic compound known for its unique structure and properties It consists of a benzene-1,3,5-tricarboxylate core with three anthracen-9-yl groups attached via prop-2-yn-1-yl linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(anthracen-9-yl)prop-2-yn-1-ol: This intermediate is synthesized by reacting anthracene with propargyl alcohol in the presence of a base such as potassium carbonate.
Formation of 3-(anthracen-9-yl)prop-2-yn-1-yl bromide: The alcohol group of the intermediate is converted to a bromide using phosphorus tribromide.
Coupling with benzene-1,3,5-tricarboxylic acid: The final step involves coupling the bromide with benzene-1,3,5-tricarboxylic acid in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The prop-2-yn-1-yl linkers can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is primarily related to its photophysical properties. The anthracene moieties can absorb light and undergo photoexcitation, leading to fluorescence. This property is exploited in applications such as bioimaging and organic electronics. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate: A closely related compound with similar structural features.
1,3,5-Tris(prop-2-ynyloxy)benzene: Another compound with a benzene core and prop-2-yn-1-yl linkers, but without the anthracene moieties.
Uniqueness
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is unique due to the presence of anthracene groups, which impart distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and photoactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
654666-57-6 |
|---|---|
Formule moléculaire |
C60H36O6 |
Poids moléculaire |
852.9 g/mol |
Nom IUPAC |
tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C60H36O6/c61-58(64-31-13-28-55-49-22-7-1-16-40(49)34-41-17-2-8-23-50(41)55)46-37-47(59(62)65-32-14-29-56-51-24-9-3-18-42(51)35-43-19-4-10-25-52(43)56)39-48(38-46)60(63)66-33-15-30-57-53-26-11-5-20-44(53)36-45-21-6-12-27-54(45)57/h1-12,16-27,34-39H,31-33H2 |
Clé InChI |
JGBNWEMSKXWDNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CCOC(=O)C4=CC(=CC(=C4)C(=O)OCC#CC5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)OCC#CC8=C9C=CC=CC9=CC1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)

![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
